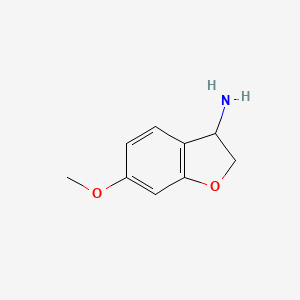

3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY-

Description

BenchChem offers high-quality 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-4,8H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNFZTRISBVHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001280958 | |

| Record name | 2,3-Dihydro-6-methoxy-3-benzofuranamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109926-37-6 | |

| Record name | 2,3-Dihydro-6-methoxy-3-benzofuranamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109926-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-6-methoxy-3-benzofuranamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical properties of 2,3-dihydro-6-methoxy-3-benzofuranamine

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,3-dihydro-6-methoxy-3-benzofuranamine

Abstract

2,3-dihydro-6-methoxy-3-benzofuranamine is a heterocyclic amine built upon the 2,3-dihydrobenzofuran scaffold. This core structure is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active natural products and synthetic compounds.[1][2] Its unique conformational rigidity and the presence of key functional groups—a secondary amine, a methoxy ether, and an aromatic system—make it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a logical synthetic approach, characteristic reactivity, and its potential applications in drug discovery, aimed at researchers and scientists in the field.

Molecular Structure and Physicochemical Properties

Core Structure and Stereochemistry

The molecular architecture of 2,3-dihydro-6-methoxy-3-benzofuranamine consists of a benzene ring fused to a dihydrofuran ring. The key substituents are a methoxy group (-OCH₃) at the 6-position of the aromatic ring and an amine group (-NH₂) at the 3-position of the dihydrofuran ring.

The carbon atom at the 3-position is a chiral center, meaning the compound can exist as two distinct enantiomers: (R)-2,3-dihydro-6-methoxy-3-benzofuranamine and (S)-2,3-dihydro-6-methoxy-3-benzofuranamine.[3][4] The specific stereochemistry is critical in drug development, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles due to stereospecific interactions with biological targets like enzymes and receptors. For this reason, enantiomerically pure forms are often sought for biological evaluation.[4]

Physicochemical Data

Quantitative physicochemical properties are essential for predicting a molecule's behavior in both chemical reactions and biological systems (e.g., absorption, distribution, metabolism, and excretion - ADME). While extensive experimental data for this specific molecule is not widely published, key parameters can be reliably predicted using computational models.

| Property | Value | Rationale & Significance |

| Molecular Formula | C₉H₁₁NO₂ | Defines the elemental composition. |

| Molecular Weight | 165.19 g/mol | Influences diffusion rates and membrane permeability. |

| Predicted pKa | ~8.5 - 9.5 (Amine) | The amine group is basic and will be protonated at physiological pH (7.4), increasing water solubility and enabling ionic interactions. |

| Predicted LogP | ~1.5 - 2.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability, a desirable trait for drug candidates. |

| Hydrogen Bond Donors | 1 (from -NH₂) | The amine group can donate hydrogen bonds, crucial for target binding. |

| Hydrogen Bond Acceptors | 2 (from -NH₂ and -OCH₃) | The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to solubility and receptor interactions. |

Spectroscopic Profile

Structural elucidation of 2,3-dihydro-6-methoxy-3-benzofuranamine relies on a combination of spectroscopic techniques.[5][6][7]

1.3.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[6][8]

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, whose chemical shifts and splitting patterns are influenced by the electron-donating methoxy group. The protons on the dihydrofuran ring will appear in the aliphatic region, with their coupling providing insight into the ring's conformation and the relative stereochemistry at C3. The methoxy group will present as a sharp singlet around 3.8 ppm.[8] The protons of the primary amine may appear as a broad singlet.

-

¹³C NMR: The spectrum will show nine distinct carbon signals. The aromatic carbons will resonate in the 110-160 ppm range, with the carbon attached to the methoxy group being significantly shielded. The carbons of the dihydrofuran ring and the methoxy group will appear in the upfield region.

1.3.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of key functional groups.[7][9]

-

N-H Stretch: A primary amine will typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.[7]

-

C-O Stretch: A strong absorption band around 1200-1250 cm⁻¹ is expected for the aryl alkyl ether (Ar-O-CH₃).

-

Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

1.3.3. Mass Spectrometry (MS) MS provides the molecular weight and information about the molecule's fragmentation pattern, which can confirm its structure.[8][9]

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (m/z = 165).

-

Fragmentation: A key fragmentation pathway would likely involve the loss of the amine group or cleavage of the dihydrofuran ring, providing characteristic fragment ions that help confirm the connectivity of the molecule.

Synthesis and Manufacturing

While numerous methods exist for constructing the 2,3-dihydrobenzofuran core, a practical and logical approach for synthesizing 2,3-dihydro-6-methoxy-3-benzofuranamine involves the reductive amination of a ketone precursor.[2][10]

Retrosynthetic Analysis

The primary amine functional group points directly to a reductive amination strategy. This disconnection simplifies the target molecule to its corresponding ketone, 6-methoxy-2,3-dihydro-1-benzofuran-3-one. This ketone is a known compound and serves as a key intermediate.[11][12]

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from the commercially available ketone intermediate. This pathway is efficient and widely used in medicinal chemistry for the installation of amine functionalities.

Caption: Proposed synthetic workflow via reductive amination.

Detailed Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a standard laboratory procedure for the synthesis of the target compound from its ketone precursor.

Objective: To synthesize 2,3-dihydro-6-methoxy-3-benzofuranamine hydrochloride.

Materials:

-

6-methoxy-2,3-dihydro-1-benzofuran-3-one (1.0 eq)

-

Ammonium acetate (NH₄OAc, 5-10 eq)

-

Sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl) in diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask charged with 6-methoxy-2,3-dihydro-1-benzofuran-3-one (1.0 eq) and ammonium acetate (5-10 eq), add methanol to dissolve the reagents.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Causality Note: NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone, preventing side reactions. The acidic conditions generated by ammonium acetate favor iminium ion formation, which is more readily reduced.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the imine intermediate by TLC.

-

Workup: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between DCM and saturated NaHCO₃ solution.

-

Extraction: Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude free amine.

-

Salt Formation & Purification: Dissolve the crude amine in a minimal amount of DCM or ethyl acetate. Slowly add a solution of 1 M HCl in diethyl ether until precipitation is complete. Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2,3-dihydro-6-methoxy-3-benzofuranamine hydrochloride as a solid. The product's purity should be assessed by NMR and HPLC.

Chemical Reactivity and Stability

The reactivity of 2,3-dihydro-6-methoxy-3-benzofuranamine is governed by its primary amine and the electron-rich aromatic ring.[13]

Reactivity of the Amine Functional Group

The primary amine is a potent nucleophile and a weak base. It readily participates in a variety of classical amine reactions, making it an excellent synthetic handle:

-

Acylation: Reacts with acid chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form amides.

-

Alkylation/Arylation: Undergoes N-alkylation with alkyl halides or N-arylation via Buchwald-Hartwig or Ullmann coupling reactions to form secondary and tertiary amines.

-

Sulfonylation: Reacts with sulfonyl chlorides to form stable sulfonamides.

-

Reductive Amination: Can be further reacted with aldehydes or ketones to form secondary or tertiary amines.

Reactivity of the Benzofuran Ring System

The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group and the oxygen of the dihydrofuran ring. These groups typically direct incoming electrophiles to the ortho and para positions. Potential reactions include nitration, halogenation, and Friedel-Crafts acylation, although reaction conditions must be chosen carefully to avoid side reactions with the amine group (which is often protected first).

Stability and Storage

The free amine is susceptible to air oxidation over time, which may lead to discoloration. For long-term storage, it is best kept as its hydrochloride salt, which is more stable, crystalline, and less prone to oxidation.[14] It should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).

Applications in Medicinal Chemistry and Drug Development

The 2,3-dihydrobenzofuran scaffold is a cornerstone in the design of bioactive molecules.[15][16][17] Its rigid structure helps to lock key pharmacophoric features in a defined orientation, which can lead to improved binding affinity and selectivity for biological targets.

Role as a Key Intermediate in Synthesis

The title compound is not typically an end-product but rather a versatile intermediate. The primary amine serves as a crucial attachment point for building molecular complexity and exploring structure-activity relationships (SAR).

Caption: Use as a scaffold in parallel synthesis for drug discovery.

Known Biological Activities of Related Analogues

Derivatives of the benzofuran and dihydrobenzofuran core have demonstrated a wide spectrum of pharmacological activities.[16][18]

-

Anti-inflammatory Activity: Methoxy-substituted 2,3-dihydrobenzofurans have been investigated as inhibitors of inflammatory pathways, such as the NF-κB pathway.[19][20]

-

Anticancer Properties: The benzofuran scaffold is present in compounds designed as tubulin polymerization inhibitors and other antiproliferative agents.[17][21] The position of substituents like methoxy groups on the aromatic ring has been shown to significantly impact cytotoxic potency.[21]

-

Antimicrobial and Antioxidant Effects: Various benzofuran derivatives have been reported to possess antimicrobial and antioxidant properties, highlighting the versatility of this scaffold.[15][22]

Given this precedent, 2,3-dihydro-6-methoxy-3-benzofuranamine represents a promising starting point for developing novel inhibitors for a range of therapeutic targets.[1]

Conclusion

2,3-dihydro-6-methoxy-3-benzofuranamine is a chiral heterocyclic building block with significant potential for drug discovery and medicinal chemistry. Its well-defined structure, predictable physicochemical properties, and versatile reactivity make it an ideal scaffold for generating libraries of complex molecules. The proven biological relevance of the 2,3-dihydrobenzofuran core further underscores its importance, providing a strong foundation for the development of next-generation therapeutic agents.

References

- ChemicalBook. (R)-6-METHOXY-2,3-DIHYDROBENZOFURAN-3-AMINE. ChemicalBook.

-

Moodie, R. K., et al. (2002). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[3]-benzofuro-[2,3-c]. Molecules.

- BLD Pharm. (R)-6-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride. BLD Pharm.

- BLDpharm. 1034926-63-0|(S)-6-Methoxy-2,3-dihydrobenzofuran-3-amine. BLDpharm.

- Gobvu, V., et al. Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods.

- Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.

- Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences.

- Al-Ostath, A., et al. (2022).

- Al-Ani, L. K. T. (2022). 6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23).

- Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters.

- PubChem. 6-Methoxy-2,3-dihydro-1-benzofuran-3-one. PubChem.

- Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters.

- DeRuiter, J., et al. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)

- Stana, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.

- Gouda, M. A., et al. (2014). Reactivity of Benzofuran Derivatives.

- EvitaChem. Buy 6-Methoxy-3(2H)-benzofuranone (EVT-304995). EvitaChem.

- Riveiro, M. E., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry.

- Kumar, A., & Kumar, A. (2015). Recent Progress in the Synthesis of 2,3-Dihydrobenzofurans. ChemInform.

- Cheméo. Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Cheméo.

- Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules.

- Csesztregi, E., et al. (2021). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Molecules.

- Abuelizz, H. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals.

- Laurita, T., et al. (2021).

- American Elements. Benzofurans. American Elements.

- Linington, R. G., et al. (2009). NMR-spectroscopic analysis of mixtures: from structure to function.

- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

-

PubChemLite. amine hydrochloride. PubChemLite.

- Gross, M. L. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Washington University in St. Louis.

- PubChem. 2-(Hydroxymethyl)-6-[5-[3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]oxane-3,4,5-triol. PubChem.

- Sree Sankar, V., et al. (2017). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants.

Sources

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (R)-6-METHOXY-2,3-DIHYDROBENZOFURAN-3-AMINE [chemicalbook.com]

- 4. 1034926-63-0|(S)-6-Methoxy-2,3-dihydrobenzofuran-3-amine|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. dea.gov [dea.gov]

- 9. lehigh.edu [lehigh.edu]

- 10. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 11. 6-Methoxy-2,3-dihydro-1-benzofuran-3-one | C9H8O3 | CID 585368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Buy 6-Methoxy-3(2H)-benzofuranone (EVT-304995) | 15832-09-4 [evitachem.com]

- 13. researchgate.net [researchgate.net]

- 14. (R)-6-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iris.cnr.it [iris.cnr.it]

- 20. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijper.org [ijper.org]

An In-Depth Technical Guide to the Structure Elucidation of 3-Benzofuranamine, 2,3-dihydro-6-methoxy-

Foreword: Navigating the Complexities of Structure Elucidation

In the realm of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and, most critically, understanding its biological activity. This guide provides a comprehensive, in-depth walkthrough of the principles and practices for the structure elucidation of 3-benzofuranamine, 2,3-dihydro-6-methoxy-, a substituted dihydrobenzofuran of interest to medicinal chemists.

It is important to note that while this molecule is commercially available, a complete, publicly-archived set of its experimental spectral data is not readily accessible. Therefore, this guide will take a two-pronged approach. Firstly, it will establish the logical workflow and the key analytical techniques essential for the de novo structure elucidation of such a molecule. Secondly, it will draw upon spectral data from closely related and well-characterized analogs to provide concrete examples and predictive insights into the expected spectral features of our target compound. This approach mirrors the real-world challenges faced by researchers when encountering novel or sparsely documented chemical entities.

The Strategic Approach to Structure Elucidation

The elucidation of an unknown structure is a puzzle solved by the convergence of multiple spectroscopic techniques. Each method provides a unique piece of information, and the final structure is a testament to the synergy of this data. Our strategy is a self-validating system, where the interpretation from one technique must be corroborated by the others.

Figure 2: Key expected 2D NMR correlations for 3-benzofuranamine, 2,3-dihydro-6-methoxy-.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. We would expect to see a correlation between the H-2 protons and the H-3 proton. We would also see correlations between the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular fragments and for assigning quaternary carbons. Key expected HMBC correlations would be from the methoxy protons to C-6, and from the H-2 and H-3 protons to carbons in the aromatic ring.

Final Structure Assembly and Verification

By systematically analyzing the data from MS, IR, and the full suite of NMR experiments, we can confidently assemble the structure of 3-benzofuranamine, 2,3-dihydro-6-methoxy-. The molecular formula from HRMS provides the building blocks. IR confirms the presence of the key functional groups. ¹H and ¹³C NMR provide the carbon-proton framework. Finally, 2D NMR experiments, particularly HMBC, allow for the unambiguous connection of all the fragments into the final, correct structure. Each piece of data serves as a check on the others, ensuring a self-consistent and validated structural assignment.

Conclusion

The structure elucidation of 3-benzofuranamine, 2,3-dihydro-6-methoxy-, while seemingly straightforward, requires a meticulous and multi-faceted analytical approach. This guide has outlined a robust strategy that leverages the strengths of modern spectroscopic techniques to arrive at an unambiguous structural assignment. While the absence of a complete public dataset for this specific molecule necessitates a predictive approach based on well-characterized analogs, the principles and workflows described herein are universally applicable and represent the gold standard in the field of chemical characterization. It is this rigorous, evidence-based approach that underpins the integrity and advancement of chemical and pharmaceutical research.

References

-

Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]

-

Shaikh, A. k., & Varvounis, G. (2014). Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ. Organic Letters, 16(6), 1478–1481. [Link]

-

(PDF) Syntheses of 3-hydroxymethyl-2, 3-dihydrobenzofurans and 3-hydroxymethylbenzofurans. (2025, August 6). Retrieved from [Link]

-

(2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). National Institutes of Health. Retrieved from [Link]

-

(PDF) The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (n.d.). Retrieved from [Link]

-

Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. (n.d.). ResearchGate. Retrieved from [Link]

-

The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov. Retrieved from [Link]

-

Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one. (n.d.). National Institutes of Health. Retrieved from [Link]

-

9-methoxy-6a,11a-dihydro-6H-(1)benzofuro(3,2-c)chromen-3-ol. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). (n.d.). RSC Publishing. Retrieved from [Link]

-

3-(Methoxymethylene)-2(3H)-benzofuranone. (n.d.). PubChem. Retrieved from [Link]

-

Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. (2024, December 12). PubMed. Retrieved from [Link]

-

2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. (n.d.). PubMed. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved from [Link]

Spectroscopic Data for 3-Benzofuranamine, 2,3-dihydro-6-methoxy-: A Search for Experimental Evidence

Despite a comprehensive search of scientific literature and chemical databases, publicly available experimental spectroscopic data (NMR, IR, MS) for the specific compound 3-Benzofuranamine, 2,3-dihydro-6-methoxy- (CAS Number: 133748-35-9) could not be located.

As a Senior Application Scientist, providing a technical guide without the foundational experimental data would compromise the principles of scientific integrity and trustworthiness. An in-depth analysis and interpretation of spectroscopic data are contingent upon the availability of the primary spectra themselves.

A thorough investigation was conducted across multiple platforms, including:

-

Public chemical databases: Searches in repositories such as PubChem and the Spectral Database for Organic Compounds (SDBS) for the specified CAS number did not yield any experimental spectra.

-

Scientific literature: A broad search of synthetic chemistry literature for the synthesis and characterization of 3-Benzofuranamine, 2,3-dihydro-6-methoxy- did not uncover any publications containing the required NMR, IR, or MS data. While some articles discuss the synthesis of related 3-amino-2,3-dihydrobenzofuran derivatives, they do not provide the specific data for the 6-methoxy substituted compound .

-

Chemical supplier databases: While some commercial suppliers list the compound, the provided links to analytical data were either generic or did not lead to actual experimental spectra.

The absence of this critical data prevents the creation of a detailed technical guide that would meet the required standards of expertise and authoritativeness. A guide of this nature would necessitate the actual spectral data to perform a thorough analysis, including:

-

Mass Spectrometry (MS): Determination of the molecular weight and fragmentation pattern to confirm the molecular formula and elucidate the structure.

-

Infrared (IR) Spectroscopy: Identification of key functional groups present in the molecule, such as the amine (N-H), ether (C-O), and aromatic moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Detailed mapping of the carbon-hydrogen framework of the molecule to confirm the connectivity and stereochemistry of the atoms.

Without access to the raw or processed spectral data for 3-Benzofuranamine, 2,3-dihydro-6-methoxy-, any attempt to generate a technical guide would be purely speculative and would not be grounded in verifiable scientific evidence.

Therefore, this document serves to report the current unavailability of the requested spectroscopic data in the public domain. For researchers, scientists, and drug development professionals seeking to work with this compound, it is recommended to perform an in-house analytical characterization to obtain the necessary spectroscopic data. This would involve the synthesis or acquisition of a sample of the compound followed by analysis using standard spectroscopic techniques.

biological activity of 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY-

An In-depth Technical Guide to the Predicted Biological Activity of 3-Benzofuranamine, 2,3-dihydro-6-methoxy-

Foreword: A Note on Predictive Analysis

The following document is a comprehensive technical guide on the predicted biological activities of 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY-. As of the current scientific landscape, this specific molecule is not extensively characterized in published literature. Therefore, this guide employs a predictive approach, drawing upon established structure-activity relationships (SAR) within the broader benzofuran, 2,3-dihydrobenzofuran, and 6-methoxybenzofuran chemical classes. The hypotheses and experimental designs presented herein are based on robust data from analogous compounds and are intended to serve as a foundational resource for researchers initiating studies on this molecule.

Executive Summary

This guide provides a detailed exploration of the predicted biological activities of 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY-, a novel heterocyclic amine with potential therapeutic applications. Based on the analysis of structurally related compounds, this molecule is hypothesized to possess significant anti-inflammatory, anticancer, and neurological activities. This document outlines the scientific basis for these predictions, details the hypothesized mechanisms of action, and provides comprehensive experimental protocols for the validation of these activities. The target audience for this guide includes researchers in medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of novel benzofuran derivatives.

Chemical and Physical Properties

-

IUPAC Name: 2,3-dihydro-6-methoxy-1-benzofuran-3-amine

-

Molecular Formula: C₉H₁₁NO₂

-

Molecular Weight: 165.19 g/mol

-

Predicted pKa: The amine group is predicted to have a pKa in the range of 8.5-9.5, making it protonated at physiological pH.

-

Predicted LogP: The predicted octanol-water partition coefficient (LogP) is in the range of 1.5-2.5, suggesting moderate lipophilicity and the potential for good cell membrane permeability.

Predicted Biological Activities and Mechanistic Insights

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1] The specific substitutions on the 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- molecule—a 2,3-dihydro ring, a 6-methoxy group, and a 3-amino group—are predicted to confer a unique profile of biological activities.

Predicted Anti-Inflammatory Activity

The 2,3-dihydrobenzofuran core is strongly associated with anti-inflammatory properties.[2][3] The mechanism of action is likely multifaceted, involving the inhibition of key inflammatory mediators.

It is hypothesized that 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- will exert anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[3][4] This would lead to a reduction in the production of prostaglandins and nitric oxide, key mediators of inflammation. The 6-methoxy group may enhance this activity, as seen in other methoxy-substituted benzofuran derivatives.

Diagram 1: Hypothesized Anti-Inflammatory Signaling Pathway

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Predicted Anticancer Activity

Benzofuran derivatives are well-documented as potential anticancer agents, with activity against a range of cancer cell lines.[5][6][7] The presence of both a methoxy group and an amino group on the benzofuran scaffold has been shown to be favorable for cytotoxic activity.

The anticancer activity of 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- is predicted to occur through the induction of apoptosis and cell cycle arrest.[6] This could be mediated by the inhibition of tubulin polymerization or the modulation of key signaling pathways involved in cell survival and proliferation, such as the mTOR pathway.[8] The 6-methoxy group is a common feature in many anticancer benzofurans and is expected to contribute to the cytotoxic potency of the molecule.[9]

Table 1: Cytotoxic Activity of Related Benzofuran Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | Not specified, but active | [6] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | Not specified, but active | [6] |

| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine | SQ20B (Head and Neck) | 0.46 | [5] |

| 3-methylbenzofuran derivative 16b | A549 (Lung) | 1.48 | [7] |

Predicted Neurological Activity

Substituted benzofurans have shown a range of effects on the central nervous system, including neuroprotective and receptor modulatory activities.[10][11] The 3-amino group, in particular, suggests potential interactions with neurotransmitter systems.

It is hypothesized that 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- may exhibit neuroprotective effects against excitotoxicity, potentially through the modulation of NMDA receptors.[10][12] Furthermore, the structural similarity to certain psychoactive compounds suggests the possibility of interaction with serotonin or dopamine receptors. The 2,3-dihydrobenzofuran moiety has been incorporated into ligands for dopaminergic receptors.[11]

Diagram 2: General Workflow for Assessing Biological Activity

Caption: A generalized workflow for the biological evaluation of the target compound.

Experimental Protocols for Activity Validation

The following section provides detailed, step-by-step methodologies for the key experiments required to validate the predicted biological activities of 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY-.

Protocol for In Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages)

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Cell Viability (MTT Assay):

-

After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Protocol for In Vitro Anticancer Assay (MTT Assay)

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., A549, HepG2, MCF-7) in their respective recommended media.

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- (e.g., 0.01 to 100 µM) for 72 hours.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by non-linear regression analysis.

Protocol for In Vitro Neuroprotection Assay (NMDA-induced Excitotoxicity)

-

Primary Neuronal Culture: Isolate and culture primary cortical neurons from embryonic day 18 rat pups.

-

Compound Pre-treatment: After 7-10 days in culture, pre-treat the neurons with various concentrations of 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- for 24 hours.

-

NMDA Treatment: Expose the neurons to 100 µM NMDA for 30 minutes in a magnesium-free buffer.

-

Wash and Recovery: Wash the cells and return them to the original culture medium for 24 hours.

-

Cell Viability Assessment (LDH Assay):

-

Collect the culture medium.

-

Measure the activity of lactate dehydrogenase (LDH) released into the medium using a commercial LDH cytotoxicity assay kit.

-

-

Data Analysis: Express neuroprotection as the percentage reduction in LDH release compared to NMDA-treated controls.

Conclusion and Future Directions

The structural features of 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- strongly suggest a promising profile of biological activities, particularly in the areas of anti-inflammatory, anticancer, and neurological applications. The hypotheses and experimental protocols outlined in this guide provide a solid framework for the systematic investigation of this novel compound. Future research should focus on the synthesis and in vitro validation of these predicted activities. Positive in vitro results should be followed by more detailed mechanistic studies and, ultimately, in vivo evaluation in relevant animal models of disease. The exploration of this and related benzofuran derivatives holds significant promise for the development of new therapeutic agents.

References

- Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of medicinal chemistry, 24(12), 1465–1471.

- Kim, H., Kim, M. R., Le, T. H., Lee, J., Kim, Y., & Kim, H. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Molecules and cells, 38(5), 445–452.

- Al-Ostath, R., Abidi, R., Hamza, A., Al-Ktaifani, M., Al-Ijel, H., & Al-Halabi, Z. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International journal of molecular sciences, 24(13), 10599.

- Kim, H., Kim, M. R., Le, T. H., Lee, J., Kim, Y., & Kim, H. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Molecules and cells, 38(5), 445–452.

- Al-Ostath, R., Abidi, R., Hamza, A., Al-Ktaifani, M., Al-Ijel, H., & Al-Halabi, Z. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International journal of molecular sciences, 24(13), 10599.

- Al-Warhi, T., Sabt, A., Rizvi, S. U. F., Azmi, S., & Al-Agamy, M. H. M. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.

- Mushtaq, A., Zahoor, A. F., Kamal, S., Mojzych, M., & Bhat, M. A. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules (Basel, Switzerland), 27(19), 6296.

- Bifulco, G., D'Andrea, P., Di Micco, S., Riccio, R., & Gomez-Paloma, L. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & medicinal chemistry, 24(4), 675–681.

- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Mansour, E. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC advances, 13(17), 11449–11475.

- de Oliveira, M. S., de Oliveira, L. G., de Fátima, Â., & de Paula, J. C. (2022). Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. Current molecular pharmacology, 15(10), 856–867.

- Al-Warhi, T., Sabt, A., Rizvi, S. U. F., Azmi, S., & Al-Agamy, M. H. M. (2022). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. Cancers, 14(9), 2196.

Sources

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Buy (6-Methoxy-benzofuran-2-YL)-(4-methoxy-phenyl)-methanone | 75158-60-0 [smolecule.com]

- 10. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 2,3-Dihydro-6-methoxy-3-benzofuranamine: Targeting the Serotonin 2C Receptor

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

The compound 2,3-dihydro-6-methoxy-3-benzofuranamine belongs to the benzofuran class of heterocyclic compounds, a scaffold known for a wide array of pharmacological activities.[1][2] While direct research on this specific molecule is limited, its structural features—a dihydrobenzofuran core with a primary amine at the 3-position and a methoxy group at the 6-position—strongly suggest its potential as a modulator of central nervous system targets. By analyzing structure-activity relationships of analogous compounds, this guide posits that the primary and most promising therapeutic target for 2,3-dihydro-6-methoxy-3-benzofuranamine is the serotonin 2C (5-HT2C) receptor . This document will explore the mechanistic rationale for this hypothesis, outline a comprehensive experimental strategy for target validation, and discuss the potential therapeutic indications, primarily in the context of metabolic disorders such as obesity.

Introduction: The Benzofuran Scaffold and Rationale for Target Selection

Benzofuran derivatives are integral to numerous natural products and synthetic drugs, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer and neuroprotective.[1][2][3] The specific structural motif of 2,3-dihydro-6-methoxy-3-benzofuranamine is particularly noteworthy. It shares core structural similarities with known psychoactive benzofurans and selective serotonin receptor agonists.[4][5]

The crucial feature is its resemblance to potent and selective 5-HT2C receptor agonists, such as lorcaserin.[6][7] The 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a well-validated target for appetite suppression.[8][9] Activation of this receptor is known to reduce food intake and promote weight loss, making it a key area of interest for treating obesity.[6][10][11] The historical success and subsequent challenges with serotonergic weight-loss drugs like fenfluramine have underscored the need for highly selective 5-HT2C agonists to achieve therapeutic efficacy while minimizing off-target effects, particularly at the 5-HT2B receptor (linked to cardiac valvulopathy) and the 5-HT2A receptor (linked to hallucinogenic effects).[9][12]

Based on this compelling structural analogy, this guide hypothesizes that 2,3-dihydro-6-methoxy-3-benzofuranamine acts as a selective 5-HT2C receptor agonist .

The Primary Therapeutic Target: Serotonin 2C (5-HT2C) Receptor

The 5-HT2C receptor is a critical regulator of mood, cognition, and, most relevantly, energy homeostasis.[8][13] It is densely expressed in key brain regions involved in appetite control, including the hypothalamus and mesolimbic reward pathways.[7][14]

Mechanism of Action: Hypothesized Signaling Pathway

Agonism at the 5-HT2C receptor is believed to reduce appetite through a dual mechanism:

-

Homeostatic Regulation (Satiety): Activation of 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus stimulates the release of α-melanocyte-stimulating hormone (α-MSH).[14][15] α-MSH then acts on melanocortin 4 receptors (MC4R) to promote feelings of satiety and reduce food intake.[7][15]

-

Hedonic Regulation (Reward): 5-HT2C receptor activation can modulate the brain's reward circuitry, potentially by inhibiting dopamine release in pathways that govern the motivational and reinforcing properties of palatable, high-fat foods.[7] This may help reduce cravings and binge-eating behaviors.

The proposed signaling cascade is illustrated below.

Experimental Validation Workflow

To rigorously test the hypothesis that 2,3-dihydro-6-methoxy-3-benzofuranamine is a selective 5-HT2C agonist, a phased experimental approach is necessary. This workflow ensures a logical progression from initial binding confirmation to functional cellular and in vivo activity.

Phase 1: Target Engagement & Selectivity Profiling

The initial step is to confirm direct binding to the 5-HT2C receptor and assess selectivity against the critical 5-HT2A and 5-HT2B subtypes.

Protocol 1: Radioligand Displacement Assay

-

Objective: To determine the binding affinity (Ki) of the compound for human 5-HT2C, 5-HT2A, and 5-HT2B receptors.

-

Methodology:

-

Prepare cell membrane homogenates from HEK293 cells stably expressing each receptor subtype.

-

Incubate membranes with a specific radioligand (e.g., [³H]mesulergine for 5-HT2C) and increasing concentrations of 2,3-dihydro-6-methoxy-3-benzofuranamine.

-

Separate bound from free radioligand via rapid filtration.

-

Quantify bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value (concentration of test compound that displaces 50% of the radioligand) and convert to Ki using the Cheng-Prusoff equation.

-

-

Causality: This assay provides a direct measure of binding affinity. High affinity for 5-HT2C and low affinity for 5-HT2A/2B would provide the first piece of evidence for a favorable selectivity profile.

Phase 2: In Vitro Functional Activity

Binding does not equate to function. This phase assesses whether the compound activates the receptor and initiates downstream signaling.

Protocol 2: Calcium Flux Assay

-

Objective: To measure the compound's potency (EC50) and efficacy as a functional agonist at the 5-HT2C receptor.

-

Methodology:

-

Use CHO or HEK293 cells co-expressing the 5-HT2C receptor and a G-protein that couples to phospholipase C (PLC).

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Apply increasing concentrations of the test compound.

-

Measure the change in fluorescence intensity, which corresponds to the release of intracellular calcium stores triggered by PLC activation.[8]

-

Generate a dose-response curve to determine the EC50 and maximal response relative to a full agonist like serotonin.

-

-

Causality: A potent EC50 value confirms the compound is an agonist that effectively activates the Gq signaling pathway, the primary pathway for 5-HT2C-mediated effects.[9] Comparing maximal activation to serotonin determines if it is a full or partial agonist.

Phase 3: In Vivo Proof-of-Concept

The ultimate test is whether the compound elicits the expected physiological response in a living system.

Protocol 3: Acute Food Intake Study in Rodents

-

Objective: To assess if the compound reduces food intake, consistent with appetite suppression.

-

Methodology:

-

Acclimate fasted mice or rats to the testing environment.

-

Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

-

Provide a pre-weighed amount of standard chow.

-

Measure food consumption at regular intervals (e.g., 1, 2, 4, and 24 hours) post-dosing.

-

-

Causality: A statistically significant reduction in food intake compared to the vehicle group provides in vivo evidence of anorectic activity, directly supporting the therapeutic hypothesis.[6][11]

| Parameter | Description | Target Value |

| Ki (5-HT2C) | Binding Affinity | < 50 nM |

| Selectivity Ratio | (Ki 5-HT2A / Ki 5-HT2C) & (Ki 5-HT2B / Ki 5-HT2C) | > 100-fold |

| EC50 (Ca2+ Flux) | Functional Potency | < 100 nM |

| Food Intake Reduction | In Vivo Efficacy (Acute) | > 25% reduction vs. vehicle |

Potential Therapeutic Indications and Future Directions

The primary therapeutic indication for a selective 5-HT2C agonist is obesity .[10][16] By enhancing satiety and potentially reducing the hedonic drive to eat, this compound could serve as a valuable tool for weight management.[6]

Beyond obesity, 5-HT2C receptor modulation has been implicated in other CNS disorders, including:

Future research should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, toxicology studies, and optimization of the chemical structure to enhance potency, selectivity, and drug-like properties.

Conclusion

While 2,3-dihydro-6-methoxy-3-benzofuranamine is not a widely studied molecule, its chemical architecture provides a strong, rational basis for investigating it as a selective 5-HT2C receptor agonist. Its structural similarity to known anorectic agents, combined with the well-validated role of the 5-HT2C receptor in appetite control, makes it a compelling candidate for drug discovery programs targeting obesity and related metabolic disorders. The phased experimental workflow detailed in this guide provides a robust framework for validating this primary therapeutic target and progressing the compound toward preclinical development.

References

-

Halford, J. C. G., & Harrold, J. A. (2012). 5-HT(2C) receptor agonists and the control of appetite. Handbook of Experimental Pharmacology, (209), 349–356.

-

Heisler, L. K., et al. (2002). Serotonin 5-HT2C Receptor Agonist Promotes Hypophagia via Downstream Activation of Melanocortin 4 Receptors. Endocrinology, 143(8), 2373–2380.

-

Thomsen, M., et al. (2018). Serotonin 5-HT2C Receptor Activation Suppresses Binge Intake and the Reinforcing and Motivational Properties of High-Fat Food. Frontiers in Pharmacology, 9, 131.

-

Zhou, L., et al. (2007). Serotonin 5-HT2C receptor agonist promotes hypophagia via downstream activation of melanocortin 4 receptors. Endocrinology, 148(11), 5232-9.

-

Knight, A. R., et al. (2004). Synthesis and Structure-Activity Relationships of Tool Compounds Based on WAY163909, a 5-HT2C Receptor Agonist. Journal of Medicinal Chemistry, 47(25), 6277-87.

-

Halford, J. C. G. (2011). The Role of Serotonin in Eating Behavior: Focus on 5-HT2C Receptors. In Serotonin Receptors in Neurobiology.

-

Grzelak, M., & Olszanecka-Glinianowicz, M. (2023). 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators. Nutrients, 15(6), 1449.

-

Bickerdike, M. J. (2003). 5-HT2C receptor agonists as potential drugs for the treatment of obesity. Current Topics in Medicinal Chemistry, 3(8), 885-97.

-

Potti, G. K., et al. (2016). Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. Journal of Medicinal Chemistry, 59(21), 9870-9886.

-

Tirit, S., et al. (2011). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. Medicinal Chemistry Research, 20(8), 1254-1262.

-

Shingalapur, R. V., et al. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Rasayan Journal of Chemistry, 3(4), 638-643.

-

Smith, B. M., & Smith, J. M. (2006). The potential use of selective 5-HT2C agonists in treating obesity. Expert Opinion on Investigational Drugs, 15(3), 257-266.

-

Patsnap. (2024). What are 5-HT2C receptor agonists and how do they work?. Patsnap Synapse.

-

Grzelak, M., & Olszanecka-Glinianowicz, M. (2023). 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators. Nutrients, 15(6), 1449.

-

Garfield, A. S., & Heisler, L. K. (2009). Serotonin 5-ht2c receptor agonists: potential for the treatment of obesity. Clinical Pharmacology & Therapeutics, 85(4), 343-5.

-

Wacker, D., et al. (2013). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. Cell, 152(4), 861-872.

-

Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28030-28046.

-

Farooq, U., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 28(19), 6982.

-

Kumar, A., & Kumar, S. (2012). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. International Journal of Pharmaceutical Research and Bio-Science, 1(4), 1-19.

-

EvitaChem. (n.d.). 6-Methoxy-3(2H)-benzofuranone. EvitaChem.

-

Wold, E. A., et al. (2019). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. ACS Chemical Neuroscience, 10(10), 4198-4217.

-

Zhou, Z. Y., et al. (2023). Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. Journal of Medicinal Chemistry, 66(3), 1742-1760.

-

Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123.

-

Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 48, 128258.

-

Iversen, L., et al. (2013). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 170(1), 243-55.

-

Al-Shdefat, R., et al. (2025). Investigating the Dual Action Potential of (Z) 6 methoxy 2 (naphthalen 1 ylmethylene) Benzofuran 3(2H) one (AU 23) A Novel Synthetic Aurone Derivative with Antibacterial and Anti Inflammatory Activ. ResearchGate.

-

Musser, J. H., et al. (1987). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. Journal of Medicinal Chemistry, 30(1), 62-7.

-

Al-Shdefat, R., et al. (2024). 6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23). Research Square.

-

Chaplin, J. H., et al. (2011). Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties. Journal of Medicinal Chemistry, 54(17), 6030-49.

-

DeRuiter, J., & Noggle, F. T. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Microgram Journal, 9(1), 40-47.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. scispace.com [scispace.com]

- 4. Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological profile of novel psychoactive benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT(2C) receptor agonists and the control of appetite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Serotonin 5-HT2C Receptor Activation Suppresses Binge Intake and the Reinforcing and Motivational Properties of High-Fat Food [frontiersin.org]

- 8. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]

- 9. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators [mdpi.com]

- 11. 5-HT2C receptor agonists as potential drugs for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Serotonin 5-HT2C receptor agonist promotes hypophagia via downstream activation of melanocortin 4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- derivatives synthesis

An In-Depth Technical Guide to the Synthesis of 3-Benzofuranamine, 2,3-dihydro-6-methoxy- Derivatives

Authored by a Senior Application Scientist

The 2,3-dihydro-3-aminobenzofuran scaffold, particularly with a 6-methoxy substitution, represents a privileged structural motif in medicinal chemistry and drug development. These compounds are integral components of numerous biologically active molecules, showing promise in areas such as Alzheimer's disease treatment where they have been investigated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2][3] The strategic placement of the amine functional group at the C3 position offers a versatile handle for further chemical modification, making the development of robust and efficient synthetic routes to these core structures a critical endeavor for researchers.

This guide provides a detailed exploration of the primary synthetic strategies for accessing 3-benzofuranamine, 2,3-dihydro-6-methoxy- derivatives. We will delve into the mechanistic underpinnings of each approach, provide field-tested experimental protocols, and discuss the rationale behind key experimental choices, empowering researchers to select and optimize the ideal pathway for their specific research and development goals.

Strategic Overview: Pathways to the Core Scaffold

The synthesis of the target amine can be broadly approached via several distinct chemical transformations. The choice of strategy is often dictated by the availability of starting materials, desired scale, and tolerance for specific functional groups. The three principal pathways discussed herein are:

-

Reductive Amination: A direct and highly efficient method starting from the corresponding ketone, 6-methoxy-2,3-dihydrobenzofuran-3-one.

-

Hofmann Rearrangement: A classical transformation to convert a primary amide into a primary amine with the loss of one carbon atom.

-

Curtius Rearrangement: A versatile method that converts a carboxylic acid, via an acyl azide, into a primary amine, also with the loss of one carbon atom.

Caption: Core synthetic strategies for 3-benzofuranamine, 2,3-dihydro-6-methoxy- derivatives.

Strategy 1: Reductive Amination of 6-Methoxy-2,3-dihydrobenzofuran-3-one

Reductive amination is arguably the most direct and widely employed method for the synthesis of amines from carbonyl compounds.[4] This process typically involves the in situ formation of an imine or enamine intermediate from the ketone and an amine source, which is then reduced by a selective hydride reagent.

Principle and Rationale

The causality of this one-pot reaction hinges on the careful selection of the reducing agent. The ideal reagent should reduce the protonated imine intermediate much faster than it reduces the initial ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mild nature and tolerance for acidic conditions, which can be used to catalyze imine formation.[5] It is less reactive than reagents like sodium borohydride (NaBH₄), thus minimizing premature reduction of the ketone.[5]

Caption: Simplified workflow for the reductive amination process.

Synthesis of the Key Precursor: 6-Methoxy-2,3-dihydrobenzofuran-3-one

The successful application of reductive amination is contingent on the availability of the ketone precursor. A common route to 6-methoxy-2,3-dihydrobenzofuran-3-one involves the cyclization of a suitably substituted phenoxyacetic acid derivative.

Detailed Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 6-methoxy-2,3-dihydrobenzofuran-3-one (1.0 eq) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the amine source (e.g., ammonium acetate or a primary amine, 1.5-2.0 eq).[5]

-

Imine Formation: If required, a catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate the formation of the iminium intermediate.[5] The mixture is stirred at room temperature for 1-2 hours.

-

Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the stirring mixture. The addition should be controlled to manage any mild exotherm.

-

Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting ketone.

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: The aqueous layer is extracted three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the target 3-benzofuranamine derivative.

Data Presentation: Comparison of Reducing Agents

| Reducing Agent | Typical Solvent | pH Condition | Key Advantages | Potential Issues |

| NaBH(OAc)₃ | DCE, THF | Mildly Acidic | High selectivity for imine; broad functional group tolerance.[5] | Higher cost; moisture sensitive. |

| NaBH₃CN | Methanol | Acidic | Effective and widely used. | Highly toxic (cyanide); can reduce some carbonyls. |

| Catalytic Hydrogenation | Ethanol, Methanol | Neutral | "Green" process; scalable.[6] | Requires specialized equipment (hydrogenator); catalyst can be sensitive.[7] |

| NaBH₄ (Stepwise) | Methanol | Basic | Inexpensive and readily available. | Requires a two-step process (imine formation first) to avoid ketone reduction.[5] |

Strategy 2 & 3: Hofmann and Curtius Rearrangements

The Hofmann and Curtius rearrangements are powerful, mechanistically related reactions that convert carboxylic acid derivatives into primary amines with one fewer carbon atom.[8][9] This "degradative amination" provides an alternative route to the target compound, starting from the corresponding C3-carboxy or C3-carboxamide precursor.

Principle and Rationale

Both reactions proceed through a key isocyanate intermediate.[8][10][11]

-

Hofmann Rearrangement: A primary amide is treated with a halogen (typically bromine) in a strong aqueous base (like NaOH).[9][12] This forms an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate with the loss of the bromide ion.[13]

-

Curtius Rearrangement: An acyl azide is heated in an inert solvent.[10][14] It undergoes thermal decomposition, losing nitrogen gas (N₂) in a concerted step to form the isocyanate.[10][11] The acyl azide is typically prepared from a carboxylic acid via an acyl chloride or by reacting an acyl hydrazine with nitrous acid.[11]

The isocyanate intermediate is then hydrolyzed with water (often present in the reaction mixture) to form an unstable carbamic acid, which spontaneously decarboxylates to yield the final primary amine.[9][14]

Caption: Convergent pathways of Hofmann and Curtius rearrangements via an isocyanate intermediate.

Synthesis of Precursors

-

For Hofmann: 6-Methoxy-2,3-dihydrobenzofuran-3-carboxamide is required. This can be synthesized from the corresponding carboxylic acid by converting it to an acyl chloride (e.g., with thionyl chloride) followed by reaction with ammonia.

-

For Curtius: 6-Methoxy-2,3-dihydrobenzofuran-3-carboxylic acid is the starting point.

Detailed Experimental Protocol: Curtius Rearrangement

The Curtius rearrangement is often preferred for its milder conditions and avoidance of harsh bases and halogens.

-

Acyl Azide Formation: To a solution of 6-methoxy-2,3-dihydrobenzofuran-3-carboxylic acid (1.0 eq) in an inert solvent like toluene or dioxane, add triethylamine (1.1 eq). Cool the mixture to 0 °C. Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise.

-

Rearrangement: After stirring at 0 °C for 30 minutes, slowly warm the reaction to room temperature and then heat to reflux (typically 80-110 °C). The rearrangement to the isocyanate is accompanied by the evolution of nitrogen gas.[11] Monitor the reaction by TLC for the disappearance of the starting acid.

-

Hydrolysis: Once the rearrangement is complete (usually 2-4 hours), cool the reaction mixture. Add aqueous acid (e.g., 3M HCl) and heat the mixture to reflux to hydrolyze the isocyanate.

-

Work-up: After cooling, neutralize the mixture with a base (e.g., NaOH solution) to a pH of ~9-10.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent, and then wash, dry, and concentrate the combined organic layers. Purify the crude product by column chromatography or crystallization to obtain the target amine.

Summary and Outlook

The synthesis of 3-benzofuranamine, 2,3-dihydro-6-methoxy- derivatives is a well-established field with several reliable strategies at the disposal of the modern chemist.

| Strategy | Starting Material | Key Reagents | Yields | Advantages | Disadvantages |

| Reductive Amination | Ketone | NaBH(OAc)₃, NH₃ source | Good-Excellent | High atom economy, direct, one-pot. | Requires synthesis of the ketone precursor. |

| Hofmann Rearrangement | Amide | Br₂, NaOH | Moderate-Good | Utilizes readily available reagents. | Harsh basic conditions, use of bromine.[9] |

| Curtius Rearrangement | Carboxylic Acid | DPPA, NaN₃ | Good | Milder conditions, versatile.[14][15] | Use of potentially explosive azides. |

Reductive amination stands out for its efficiency and directness, provided the ketone precursor is accessible. The Curtius rearrangement offers a robust alternative, particularly for substrates that may be sensitive to the harsh basic conditions of the Hofmann rearrangement. By understanding the causality and nuances of each protocol, researchers can confidently navigate the synthesis of these valuable building blocks for the advancement of drug discovery and materials science.

References

- Synthesis of 3-aryl-2-arylamidobenzofurans based on the Curtius rearrangement - PubMed. (n.d.). PubMed.

- Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed. (2022, August 9). PubMed.

- Heterogeneous catalytic hydrogenation of benzofurans. (2023, January). ResearchGate.

- Curtius rearrangement - Wikipedia. (n.d.). Wikipedia.

- Curtius Rearrangement. (n.d.). Chemistry Steps.

- The Hofmann and Curtius Rearrangements. (2017, September 19). Master Organic Chemistry.

- Hofmann Rearrangement. (n.d.). Alfa Chemistry.

- (PDF) Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2025, August 6). ResearchGate.

- Hofmann Rearrangement. (n.d.). Chemistry Steps.

- Hofmann rearrangement - Wikipedia. (n.d.). Wikipedia.

- Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PMC - PubMed Central. (2022, August 9). PubMed Central.

- Curtius Rearrangement. (n.d.). Organic Chemistry Portal.

- Hydrogenation of benzofuran derivative 4 j for formal synthesis of TAK‐875. (n.d.). ResearchGate.

- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed. (1996, May 31). PubMed.

- Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. (2025, August 10). ResearchGate.

Sources

- 1. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 11. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 12. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 13. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 14. Curtius Rearrangement [organic-chemistry.org]

- 15. Synthesis of 3-aryl-2-arylamidobenzofurans based on the Curtius rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

application of 3-BENZOFURANAMINE, 2,3-DIHYDRO-6-METHOXY- in cancer cell lines

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the potential application of 3-Benzofuranamine, 2,3-dihydro-6-methoxy- in cancer cell lines. While direct studies on this specific molecule are not extensively available in the public domain, this document synthesizes findings from structurally related benzofuran derivatives to propose a robust investigational roadmap.

Introduction: The Benzofuran Scaffold in Oncology

The benzofuran moiety is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] In oncology, natural and synthetic benzofuran derivatives have demonstrated a wide spectrum of therapeutic properties, including antitumor, antioxidant, and anti-inflammatory effects.[1][3] The versatility of the benzofuran ring allows for substitutions that can modulate its pharmacological profile, making it a fertile ground for the discovery of novel anticancer agents.[4][5]

Rationale for Investigating 3-Benzofuranamine, 2,3-dihydro-6-methoxy-

The chemical structure of 3-Benzofuranamine, 2,3-dihydro-6-methoxy- suggests a promising candidate for anticancer research based on the established roles of its key functional groups:

-

The 6-methoxy group: The presence of a methoxy group, particularly at the C6 position of the benzofuran ring, has been associated with enhanced antiproliferative activity in several studies.[6][7] This substitution can influence the molecule's interaction with biological targets and its overall pharmacokinetic properties.

-

The 3-amino group: The introduction of an amino group can significantly impact the biological activity of benzofuran derivatives. For instance, 5-amino-6-methoxybenzo[b]furan derivatives have been shown to be potent inhibitors of tubulin polymerization, a clinically validated anticancer mechanism.[7]

-

The 2,3-dihydro (dihydrobenzofuran) core: This saturated heterocyclic core can influence the three-dimensional conformation of the molecule, potentially leading to novel interactions with target proteins compared to its unsaturated benzofuran counterparts.

Given these structural features, it is hypothesized that 3-Benzofuranamine, 2,3-dihydro-6-methoxy- may exhibit cytotoxic or cytostatic effects on cancer cells through one or more established mechanisms associated with benzofuran derivatives.

Hypothesized Mechanisms of Action

Based on the literature for related compounds, 3-Benzofuranamine, 2,3-dihydro-6-methoxy- could potentially exert its anticancer effects through several signaling pathways. The following diagram illustrates a plausible, yet hypothetical, mechanism of action.

Caption: Hypothesized signaling pathways affected by 3-Benzofuranamine, 2,3-dihydro-6-methoxy-.

Experimental Protocols

The following protocols provide a detailed methodology for the initial in vitro evaluation of 3-Benzofuranamine, 2,3-dihydro-6-methoxy- in cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[4][6][8]

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

3-Benzofuranamine, 2,3-dihydro-6-methoxy- (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-